Tetrahydrothiopyran

Übersicht

Beschreibung

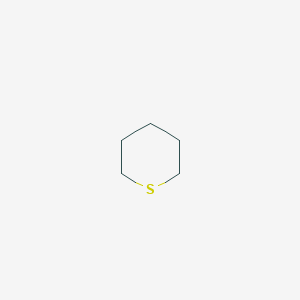

Tetrahydrothiopyran is an organic compound consisting of a six-membered ring with five carbon atoms and one sulfur atom It is a saturated heterocyclic compound and is structurally similar to tetrahydropyran, with the oxygen atom replaced by a sulfur atom

Synthetic Routes and Reaction Conditions:

Intramolecular Dieckmann Condensation: this compound can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.

Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.

Thionium-Ene Cyclization: Tetrahydrothiopyrans can also be synthesized from aldehydes and substituted 5-methylhex-4-ene-1-thiol via thionium-ene cyclization mediated by boron trifluoride etherate.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired derivative and specific industrial requirements.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Substitution: Substitution reactions can occur at the sulfur atom or the carbon atoms in the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, Oxone®.

Reduction: Lithium aluminum hydride.

Substitution: Halides, alkylating agents.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Halogenated, Alkylated, and Arylated Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Applications

THTP derivatives have been investigated for their potential pharmacological properties. The compound's structure allows it to serve as a scaffold for the development of biologically active molecules. For instance, a study highlighted the use of THTP in the synthesis of compounds targeting protein kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Case Study: Antineuroinflammatory Agents

One notable application of THTP derivatives is their role as antineuroinflammatory agents. Research demonstrated that specific THTP-based compounds could reduce the production of pro-inflammatory mediators such as TNF-α and IL-6, showcasing their potential in treating neurodegenerative conditions .

| Compound | Activity | Concentration | Effect |

|---|---|---|---|

| THTP Derivative 10 | Anti-inflammatory | 10 μM | Reduced TNF-α by 30%, IL-6 by 22% |

Organic Synthesis

Synthetic Methodologies

THTP serves as a versatile building block in organic synthesis. Its unique structure facilitates various reactions, including cycloadditions and functional group transformations. For example, THTP was utilized in the total synthesis of neopeltolide, a marine macrolide, where it played a critical role in constructing complex tetrahydropyran rings .

Table: Synthetic Strategies Involving THTP

| Reaction Type | Description | Yield |

|---|---|---|

| [4+2] Cycloaddition | Formation of tetrahydropyran ring | 75% |

| Macrolactonization | Yamaguchi method applied to THTP derivatives | Moderate yield |

Material Science

Conformational Studies

Recent studies have investigated the conformational behavior of fluorinated THTP derivatives using NMR spectroscopy and X-ray crystallography. Understanding the orientation of substituents on the THTP ring is crucial for designing materials with specific properties, such as enhanced solubility or reactivity .

Wirkmechanismus

The mechanism of action of tetrahydrothiopyran derivatives often involves redox reactions. For instance, 2,6-diaryl-4H-tetrahydrothiopyran-4-one derivatives exert their effects through cascades of redox reactions involving the trypanothione system, which is crucial for their antiparasitic properties . The sulfur atom in the ring plays a pivotal role in these redox processes, facilitating electron transfer and stabilization of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Tetrahydropyran: Similar structure but contains an oxygen atom instead of sulfur.

Thiopyran: Contains a sulfur atom but has unsaturated bonds in the ring.

Thiolane: A five-membered ring with sulfur.

Uniqueness of Tetrahydrothiopyran:

- The presence of sulfur in a six-membered ring imparts unique chemical properties, such as enhanced nucleophilicity and the ability to participate in redox reactions. This makes this compound distinct from its oxygen-containing analogs and other sulfur-containing heterocycles .

Biologische Aktivität

Tetrahydrothiopyran (THTP) is a sulfur-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with THTP, including its antioxidant, antibacterial, and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing a sulfur atom. Its structure can be represented as follows:

This unique structure allows THTP to interact with biological systems in various ways, influencing its activity as a potential pharmaceutical agent.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of THTP derivatives. A common method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In one study, several THTP derivatives were synthesized and tested for their ability to scavenge DPPH radicals. The results indicated that while THTP itself showed weak scavenging activity compared to ascorbic acid, certain derivatives exhibited enhanced activity.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Scavenging Activity (%) at 1 mg/ml |

|---|---|

| THTP | 12.34 |

| Derivative A | 32.58 |

| Derivative B | 25.47 |

These findings suggest that modifications to the THTP structure can significantly enhance its antioxidant potential, making it a candidate for further development in oxidative stress-related conditions .

Antibacterial Activity

THTP has also been investigated for its antibacterial properties. A study reported that certain THTP derivatives demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA replication processes.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|

| THTP | 128 |

| Derivative C | 64 |

| Derivative D | 32 |

These results indicate that structural modifications can lead to enhanced antibacterial efficacy, highlighting the importance of chemical diversity in drug development .

Antiviral Activity

The antiviral potential of THTP has been explored in the context of HIV-1 protease inhibition. Research indicates that certain this compound-based compounds exhibit potent inhibitory effects on HIV-1 protease, which is essential for viral replication.

Case Study: Inhibition of HIV-1 Protease

In a comparative study, a series of this compound derivatives were synthesized and their inhibitory constants () and half-maximal inhibitory concentration () values were determined against HIV-1 protease.

Table 3: Antiviral Activity of this compound Derivatives

| Compound | (nM) | (nM) |

|---|---|---|

| Compound E | 2.7 | 0.5 |

| Compound F | 14 | 1.4 |

The results demonstrate that specific modifications to the this compound structure can lead to significant improvements in antiviral activity, suggesting potential therapeutic applications in managing HIV infections .

Eigenschaften

IUPAC Name |

thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFISCTZQNZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167108 | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1613-51-0 | |

| Record name | Tetrahydrothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BB3YF628 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tetrahydrothiopyran?

A1: this compound is a six-membered heterocyclic compound containing one sulfur atom. It serves as a valuable building block in organic synthesis and is found in various natural products.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C5H10S, and its molecular weight is 102.19 g/mol.

Q3: What are some recent advancements in the synthesis of enantiopure Tetrahydrothiophenes and Tetrahydrothiopyrans?

A3: Recent years have seen significant progress in using organocatalytic domino reactions to synthesize enantiopure Tetrahydrothiophenes and Tetrahydrothiopyrans, particularly those with multiple stereocenters. [] This advancement is largely attributed to utilizing novel bidentate reagents containing sulfur moieties in double Michael reactions. []

Q4: How can this compound-4-one be used in the synthesis of 3-Cyclopentenones?

A4: 2-Alkyl-3-cyclopentenones can be synthesized using this compound-4-one as a starting material. [] The process involves a one-pot Ramberg-Backlund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides derived from this compound-4-one, followed by acid-catalyzed de-dioxolanation. []

Q5: Can you describe a domino synthetic strategy for this compound derivatives?

A5: A domino reaction employing benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide has been developed to synthesize a variety of this compound (THTP) derivatives. [] This method, involving a stepwise Aldol/double Michael addition/Aldol (AMMA) reaction cascade, allows for the formation of a tetrahydrothioan ring and five new bonds in one step. []

Q6: How can this compound-4-one be employed in the synthesis of (±)-Tapentadol?

A6: this compound-4-one serves as a valuable five-carbon source in an improved process for synthesizing (±)-tapentadol, an FDA-approved analgesic drug. []

Q7: What are some spectral studies conducted on Tetrahydrothiopyrans?

A7: Researchers have conducted 1H and 13C NMR spectral analyses on various this compound derivatives, including 4-dicyanomethylene-cis-2,6-diary]tetrahydrothiopyrans, 4-cyano(ethoxycarbonyl)methylene-cis-2,6-diaryltetrahydrothiopyrans, and cis-2,6-diarylthis compound- 4-ones. [] Additionally, vacuum ultraviolet absorption and photoelectron spectra have been compared between this compound and related compounds like tetrahydropyran and methylvinylthioether, revealing insights into the electronic structure and bonding characteristics of these sulfur-containing compounds. []

Q8: Can this compound derivatives be used as catalysts?

A8: While this compound itself is not commonly used as a catalyst, its derivatives, particularly those containing sulfur, have shown potential in catalytic applications. For instance, this compound-4-one is used alongside oxone as a catalytic system for the in situ epoxidation of olefins. []

Q9: What is the role of this compound-4-one in the catalytic epoxidation of olefins?

A9: In the presence of oxone (2KHSO5·KHSO4·K2SO4), this compound-4-one facilitates the epoxidation of olefins. It acts as an oxygen transfer agent, forming an intermediate dioxirane, which then delivers oxygen to the olefin double bond, yielding the epoxide product. [] This method offers a practical and efficient route for the synthesis of epoxides.

Q10: How does the structure of this compound derivatives affect their catalytic activity?

A10: The specific structure of this compound derivatives significantly influences their catalytic activity. Factors like the nature and position of substituents on the ring, as well as the presence of other functional groups, can impact the electron density at the sulfur atom and steric hindrance around it, ultimately affecting the compound's ability to interact with reactants and participate in catalytic cycles. Further research is needed to fully elucidate the structure-activity relationships governing the catalytic properties of these compounds.

Q11: Have there been any computational chemistry studies on this compound?

A13: Yes, ab initio molecular orbital studies have investigated the conformational energies and geometries of this compound and its 4-alkyl derivatives. [] These studies employed methods like 6-31G and MP2/6-31G to understand the relative stabilities of chair, boat, and twist-boat conformations. []

Q12: What insights have computational studies provided into the conformational preferences of this compound?

A14: Computational studies have shown that the chair conformation of this compound is more stable than its boat and twist-boat forms. [] Additionally, calculations have helped determine the conformational energies (A values) for various 2-alkylthiacyclohexanes, revealing that these energies are generally smaller than those for corresponding alkylcyclohexanes and 4-alkylthiacyclohexanes. [] These findings enhance our understanding of the structural preferences and conformational behavior of this compound and its derivatives.

Q13: Are there any studies exploring the structure-activity relationships (SAR) of this compound derivatives in drug design?

A15: Yes, several studies have investigated the SAR of this compound derivatives, especially focusing on their potential as p53-MDM2 inhibitors for cancer therapy. [, ] These studies have explored modifications to the this compound ring, including the introduction of spiro-oxindole moieties and variations in substituents, to optimize their binding affinity and inhibitory activity towards the p53-MDM2 interaction. [, ]

Q14: What structural features of this compound derivatives contribute to their potential as p53-MDM2 inhibitors?

A16: The presence of a chiral spirothis compound scaffold with four consecutive stereocenters is crucial for the p53-MDM2 inhibitory activity. [] Incorporating specific functional groups, such as oxindoles, further enhances binding affinity and selectivity. [, ] These findings highlight the importance of stereochemistry and specific structural motifs in designing potent and selective inhibitors targeting the p53-MDM2 interaction.

Q15: What are some known biological activities of this compound derivatives?

A17: this compound derivatives exhibit diverse biological activities, including antimicrobial, [] anticancer, [, , ] and antiviral properties. [] They have also shown potential in treating diseases of the central nervous system. []

Q16: How do this compound derivatives exert their antimicrobial effects?

A18: While the precise mechanisms of action for all this compound derivatives are not fully elucidated, some, particularly those incorporating oxazolidinone moieties, are believed to act as antimicrobial agents by inhibiting bacterial protein synthesis. [] Further research is needed to pinpoint the specific targets and pathways affected by these compounds in various microbial species.

Q17: What is the potential of this compound derivatives in cancer therapy?

A19: this compound derivatives, specifically those designed as p53-MDM2 inhibitors, hold promise in cancer therapy. [, ] By disrupting the interaction between p53 and MDM2, these inhibitors can reactivate p53's tumor suppressor function, potentially leading to cell cycle arrest and apoptosis in cancer cells. [, ] Preclinical studies have demonstrated encouraging antitumor activity for some of these compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.